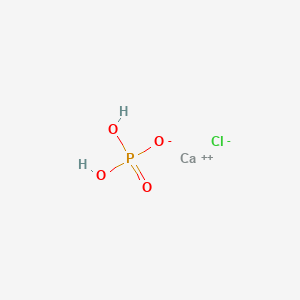

Calcium chloride dihydrogen phosphate (1/1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium chloride dihydrogen phosphate (1/1/1) is an inorganic compound that combines calcium chloride and dihydrogen phosphate in a 1:1:1 molar ratio. This compound is known for its diverse applications in various fields, including agriculture, medicine, and industry. It is a white crystalline solid that is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium chloride dihydrogen phosphate can be synthesized through a reaction between calcium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolve calcium chloride in water to form a solution.

- Slowly add phosphoric acid to the calcium chloride solution while stirring continuously.

- Maintain the reaction mixture at a controlled temperature to ensure complete reaction.

- Allow the solution to crystallize, forming calcium chloride dihydrogen phosphate.

Industrial Production Methods

In industrial settings, the production of calcium chloride dihydrogen phosphate involves large-scale mixing of calcium chloride and phosphoric acid under controlled conditions. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium chloride dihydrogen phosphate undergoes several types of chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form insoluble calcium sulfate.

Acid-Base Reactions: It can react with strong bases to form calcium phosphate and water.

Decomposition Reactions: Upon heating, it can decompose to release calcium chloride and phosphoric acid.

Common Reagents and Conditions

Reagents: Common reagents include sulfuric acid, sodium hydroxide, and ammonium phosphate.

Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.

Major Products

Calcium Sulfate: Formed in precipitation reactions with sulfate ions.

Calcium Phosphate: Produced in acid-base reactions with strong bases.

Phosphoric Acid: Released during decomposition reactions.

Scientific Research Applications

Calcium chloride dihydrogen phosphate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in cell culture media and as a calcium supplement in biological studies.

Medicine: Utilized in pharmaceutical formulations and as a calcium source in dietary supplements.

Industry: Applied in the production of fertilizers, food additives, and water treatment chemicals.

Mechanism of Action

The mechanism of action of calcium chloride dihydrogen phosphate involves the release of calcium and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes:

Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and bone formation.

Phosphate Ions: Involved in energy metabolism, DNA synthesis, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Calcium Phosphate: A common calcium salt used in bone grafts and dental applications.

Calcium Chloride: Widely used for de-icing, dust control, and as a food additive.

Dicalcium Phosphate: Used as a dietary supplement and in animal feed.

Uniqueness

Calcium chloride dihydrogen phosphate is unique due to its combined properties of calcium chloride and dihydrogen phosphate. This combination allows it to serve multiple functions, such as providing both calcium and phosphate ions in a single compound, making it versatile for various applications.

Properties

CAS No. |

55352-77-7 |

|---|---|

Molecular Formula |

CaClH2O4P |

Molecular Weight |

172.52 g/mol |

IUPAC Name |

calcium;dihydrogen phosphate;chloride |

InChI |

InChI=1S/Ca.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

YLOZVEBTKJNEIS-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)[O-].[Cl-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

silane](/img/structure/B14634006.png)

![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)

![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)